molecular formula C8H18N2 B1277667 cis-1,3-Bis(aminomethyl)cyclohexane CAS No. 10340-00-8

cis-1,3-Bis(aminomethyl)cyclohexane

Cat. No.: B1277667
CAS No.: 10340-00-8
M. Wt: 142.24 g/mol
InChI Key: QLBRROYTTDFLDX-OCAPTIKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Bis(aminomethyl)cyclohexane typically involves the hydrogenation of 1,3-bis(cyanomethyl)cyclohexane. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as Raney nickel .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • trans-1,3-Bis(aminomethyl)cyclohexane
  • 1,2-Diaminocyclohexane
  • 1,4-Diaminocyclohexane
  • Isophoronediamine
  • m-Xylylenediamine

Uniqueness: cis-1,3-Bis(aminomethyl)cyclohexane is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties compared to its trans-isomer. This configuration affects its reactivity and interaction with other molecules, making it particularly suitable for certain applications such as epoxy resin curing and the formation of polyurea .

Properties

IUPAC Name

[(1R,3S)-3-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBRROYTTDFLDX-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10340-00-8
Record name cis-1,3-Bis(aminomethyl)cyclohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3-Bis(aminomethyl)cyclohexane
Reactant of Route 2
cis-1,3-Bis(aminomethyl)cyclohexane
Reactant of Route 3
cis-1,3-Bis(aminomethyl)cyclohexane
Reactant of Route 4
cis-1,3-Bis(aminomethyl)cyclohexane
Reactant of Route 5
cis-1,3-Bis(aminomethyl)cyclohexane
Reactant of Route 6
cis-1,3-Bis(aminomethyl)cyclohexane

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